Phenylacetylrinvanil, also known as PhAR, is a synthetic compound belonging to the class of capsaicinoids. It is structurally related to capsaicin and rinvanil, exhibiting significant potency as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. The compound is notable for its potential therapeutic applications, particularly in pain management and anti-inflammatory treatments.
Phenylacetylrinvanil is derived from the modification of rinvanil, which itself is synthesized from ricinoleic acid. The synthesis of phenylacetylrinvanil involves chemoenzymatic processes that enhance its pharmacological properties compared to its precursors. The compound has been studied for its effects on various cell lines, demonstrating significant antiproliferative and pro-apoptotic activities .
Phenylacetylrinvanil is classified as a capsaicinoid, a group of compounds known for their interaction with TRPV1 receptors. These receptors play a crucial role in mediating pain and inflammatory responses in the body. Phenylacetylrinvanil's classification highlights its potential as a therapeutic agent in managing pain and inflammation.
The synthesis of phenylacetylrinvanil employs a chemoenzymatic approach that begins with the production of methyl ricinoleate through the methanolysis of castor oil. This method allows for two alternative synthetic routes:
The synthesis process requires precise control over reaction conditions to ensure high yields and purity of the final product. Techniques such as chromatography may be employed to isolate and purify phenylacetylrinvanil from reaction mixtures.
Phenylacetylrinvanil undergoes several chemical reactions typical for capsaicinoids, including:
The activation mechanism involves binding to specific sites on the TRPV1 receptor, resulting in conformational changes that open the ion channel . This process can be influenced by various factors such as pH and temperature.
The mechanism by which phenylacetylrinvanil exerts its effects primarily involves:
Studies have shown that phenylacetylrinvanil exhibits an EC50 value as low as 90 pM at human TRPV1 receptors, indicating its high potency compared to other known agonists .
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) that confirm its structural integrity during synthesis .
Phenylacetylrinvanil has several scientific uses:
The development of phenylacetylrinvanil (PhAR; IDN-5890) emerged from systematic efforts to overcome limitations of natural capsaicinoids. Capsaicin (8-methyl-N-vanillyl-6-nonenamide) activates transient receptor potential vanilloid type 1 (TRPV1) channels but suffers from low potency (EC₅₀ ~700 nM), pungency, and poor metabolic stability [2] [10]. TRPV1’s vanilloid binding pocket comprises critical residues from transmembrane domains S3–S4 (Tyr511, Leu547) and S5–S6 (Thr550, Arg557, Leu670), forming hydrogen bonds with the vanillyl group and hydrophobic interactions with the acyl chain [9]. Rational design prioritized:
Table 1: Comparative Potency of TRPV1 Agonists
Compound | EC₅₀ (Human TRPV1) | Relative Potency vs. Capsaicin |
---|---|---|
Capsaicin | 700 nM | 1x |
Olvanil | 0.7 nM | 100x |
Rinvanil | 6 nM | 117x |
Phenylacetylrinvanil | 0.09 nM | 7,778x |
Resiniferatoxin | 0.011 nM | 63,636x |
Data derived from functional Ca²⁺ assays in human embryonic kidney 293 cells [1] [2] [6].
PhAR’s design iteratively optimized rinvanil (12-hydroxyoleoylvanillamide), itself derived from olvanil:
PhAR exemplifies a hybrid pharmacophore strategy, integrating vanilloid and cannabinoid ligand features:
Table 2: Structure-Activity Relationship of PhAR Analogues
Modification Site | Analogues | TRPV1 EC₅₀ | CB₂ Kᵢ | Functional Outcome |
---|---|---|---|---|
Aromatic hydroxyl | Iodo-PhAR | Inactive | Not tested | TRPV1 antagonist |
Polar headgroup | Cyclopropylamide | 126 nM | 22 nM | TRPV1 agonist/CB₂ inverse agonist |
Phenylacetyl ring | p-Methoxy-PhAR | 0.11 nM | >10 µM | TRPV1-selective agonist |
Acyl chain | Benzoylrinvanil | 0.15 nM | Not tested | TRPV1 agonist |
Data from receptor binding and functional assays [2] [3] [9].
PhAR synthesis employs modular strategies to enable structural diversification:
Key analogue strategies include:
Table 3: Synthetic Routes to Key Analogues
Analogues | Synthetic Modifications | Key Reagents |
---|---|---|
6'-Iodo-PhAR | Iodination of PhAR’s phenolic hydroxyl | I₂, KI, Oxidant |
Cyclopropylamide rinvanil | Amide coupling of rinvanil acid with cyclopropylamine | T3P, DIPEA |
p-Methoxy-PhAR | Esterification with p-methoxyphenylacetyl chloride | DCC, DMAP |
DCC = Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine; T3P = Propylphosphonic anhydride [1] [3].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8